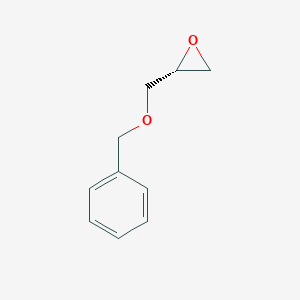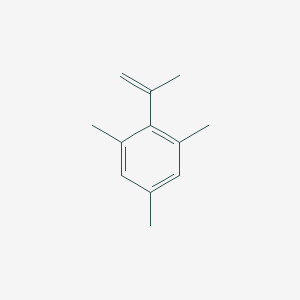
2-Isopropenyl-1,3,5-trimethylbenzene
Übersicht
Beschreibung
2-Isopropenyl-1,3,5-trimethylbenzene, also known as p-cymene, is a naturally occurring aromatic hydrocarbon that belongs to the class of terpenes. It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants, such as thyme, cumin, and oregano. Due to its unique chemical structure and biological properties, p-cymene has gained significant attention in the scientific community for its various applications in different fields.
Wirkmechanismus
The exact mechanism of action of 2-Isopropenyl-1,3,5-trimethylbenzene is not fully understood, but it is believed to be related to its chemical structure and interaction with cellular components. P-cymene is a lipophilic compound that can penetrate cell membranes and interact with various cellular targets, such as enzymes, receptors, and ion channels. It has been suggested that 2-Isopropenyl-1,3,5-trimethylbenzene may exert its biological activities by modulating the activity of these targets, leading to various physiological effects.
Biochemical and physiological effects:
P-cymene has been shown to exert various biochemical and physiological effects, depending on the dose and duration of exposure. Some of the reported effects include the inhibition of lipid peroxidation, the modulation of immune response, the reduction of oxidative stress, and the induction of apoptosis. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene has been found to exhibit neuroprotective and hepatoprotective effects, making it a potential therapeutic agent for various neurological and hepatic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
P-cymene has several advantages for laboratory experiments, including its easy availability, low cost, and low toxicity. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene can be easily synthesized by various methods, making it a versatile compound for different applications. However, 2-Isopropenyl-1,3,5-trimethylbenzene has some limitations for laboratory experiments, including its low solubility in water and its potential for oxidation and polymerization under certain conditions. Therefore, proper storage and handling of 2-Isopropenyl-1,3,5-trimethylbenzene are essential to ensure its stability and reproducibility in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Isopropenyl-1,3,5-trimethylbenzene, including the investigation of its potential as a natural preservative in food and cosmetic industries, the development of new synthetic methods for its production, and the exploration of its therapeutic potential for various diseases, such as cancer, neurodegenerative disorders, and liver diseases. Moreover, the elucidation of the exact mechanism of action of 2-Isopropenyl-1,3,5-trimethylbenzene and its interaction with cellular targets may provide new insights into its biological activities and potential applications.
Wissenschaftliche Forschungsanwendungen
P-cymene has been extensively studied for its various biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Several studies have reported that 2-Isopropenyl-1,3,5-trimethylbenzene exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-Isopropenyl-1,3,5-trimethylbenzene has been shown to possess antimicrobial activity against various bacteria, fungi, and viruses, making it a potential natural alternative to synthetic antibiotics. Moreover, 2-Isopropenyl-1,3,5-trimethylbenzene has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, recent studies have suggested that 2-Isopropenyl-1,3,5-trimethylbenzene may have anticancer potential by inducing apoptosis and inhibiting the proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
14679-13-1 |
|---|---|
Produktname |
2-Isopropenyl-1,3,5-trimethylbenzene |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-7H,1H2,2-5H3 |
InChI-Schlüssel |
KNMWUHBKZHDEOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

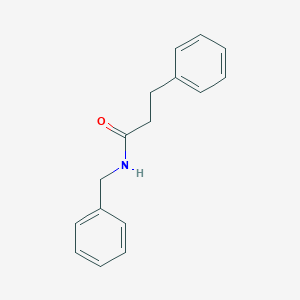


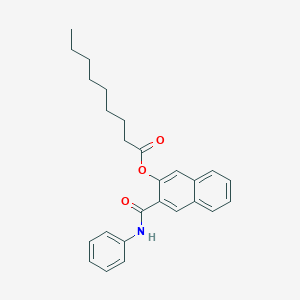


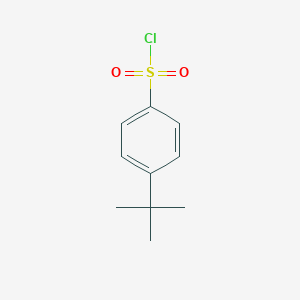
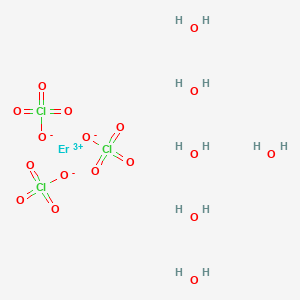
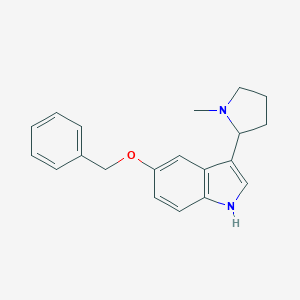
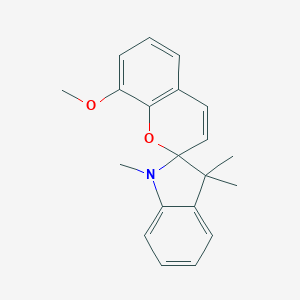

![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
